molecular formula C23H26NO5- B14747263 (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate

Cat. No.: B14747263
M. Wt: 396.5 g/mol
InChI Key: LZOLWEQBVPVDPR-VLIAUNLRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Formation of the Ester Bond: The ester bond is formed by reacting the protected amino acid with an appropriate alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, as well as the formation of peptide bonds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group.

    Substitution: Nucleophilic substitution reactions can occur at the ester bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Piperidine is often used to remove the Fmoc group.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

    Reduction: Deprotected amino acids.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Chemistry

This compound is widely used in peptide synthesis as a protecting group for amino acids. It allows for the selective protection and deprotection of amino groups during the synthesis of complex peptides.

Biology

In biological research, this compound can be used to synthesize peptides that are used in various assays and experiments.

Medicine

Peptides synthesized using this compound can be used in the development of pharmaceuticals, particularly in the design of peptide-based drugs.

Industry

In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-(tert-Butoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate: This compound uses a tert-butoxycarbonyl (Boc) protecting group instead of the Fmoc group.

    (2S,3R)-2-(Benzyloxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate: This compound uses a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

The use of the fluorenylmethoxycarbonyl (Fmoc) group in (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate provides unique stability under basic conditions and allows for selective deprotection under acidic conditions, making it particularly useful in peptide synthesis.

Properties

Molecular Formula

C23H26NO5-

Molecular Weight

396.5 g/mol

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate

InChI

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/p-1/t14-,20+/m1/s1

InChI Key

LZOLWEQBVPVDPR-VLIAUNLRSA-M

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Origin of Product

United States

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